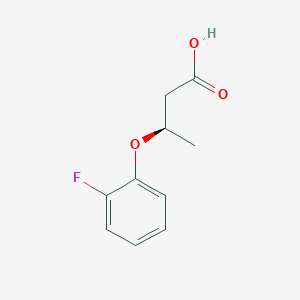
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione is a heterocyclic compound that contains an oxadiazole ring and a morpholine ring. The oxadiazole ring is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine and ethanethione groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile with an amidoxime in the presence of a catalyst can yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, anticonvulsant, and antimicrobial properties.
Material Science: It is used in the development of high-energy materials and energetic compounds due to its favorable oxygen balance and positive heat of formation.
Biological Research: The compound is investigated for its role in various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less common but studied for its unique chemical properties.
Uniqueness
2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-morpholinoethanethione is unique due to the combination of the oxadiazole and morpholine rings, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H13N3O2S |
|---|---|
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C9H13N3O2S/c1-7-8(11-14-10-7)6-9(15)12-2-4-13-5-3-12/h2-6H2,1H3 |
Clé InChI |
YHOGDKSSKLCHMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NON=C1CC(=S)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
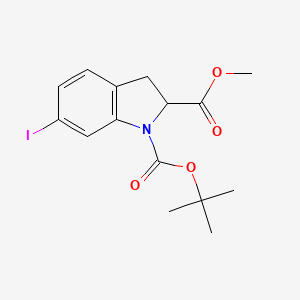
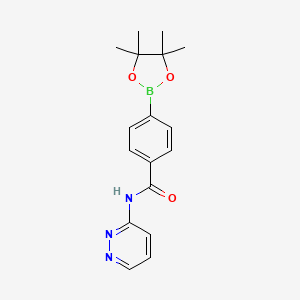
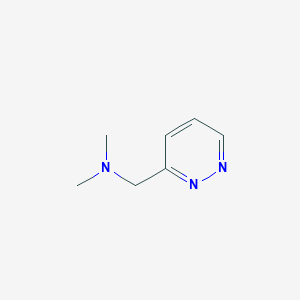
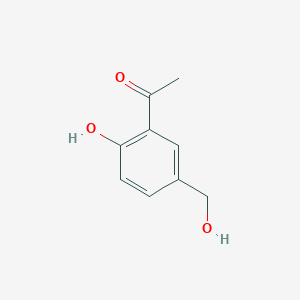
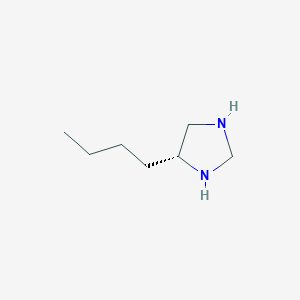
![1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene](/img/structure/B13098429.png)


![4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13098451.png)
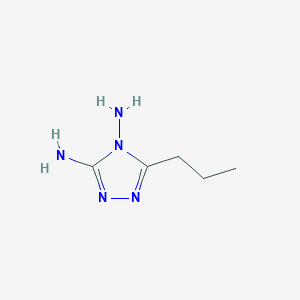
![(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B13098458.png)

